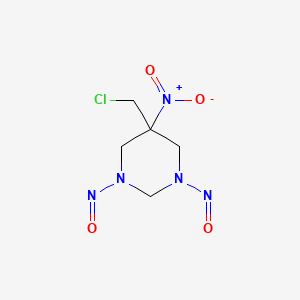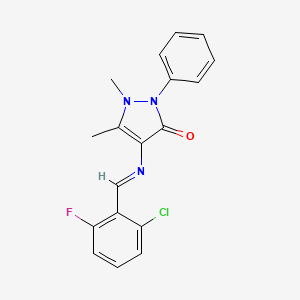
Pyrimidine, 5-(chloromethyl)hexahydro-5-nitro-1,3-dinitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane is a heterocyclic compound that contains both nitro and nitroso functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of a diazinane derivative followed by chloromethylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction parameters to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso groups results in the formation of dinitro derivatives, while reduction of the nitro groups yields amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can participate in redox reactions, affecting cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane: shares similarities with other nitro and nitroso compounds, such as nitrosamines and nitroalkanes.
Nitrosamines: These compounds also contain nitroso groups and are known for their biological activity.
Nitroalkanes: These compounds contain nitro groups and are used in various chemical reactions.
Uniqueness
The uniqueness of 5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88820-11-5 |
|---|---|
Molekularformel |
C5H8ClN5O4 |
Molekulargewicht |
237.60 g/mol |
IUPAC-Name |
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane |
InChI |
InChI=1S/C5H8ClN5O4/c6-1-5(11(14)15)2-9(7-12)4-10(3-5)8-13/h1-4H2 |
InChI-Schlüssel |
YQTLDAGCSBQKJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(CN1N=O)N=O)(CCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B15014762.png)
![6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B15014776.png)

![2-(4-Chlorophenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B15014793.png)
![4,4'-methanediylbis{N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline}](/img/structure/B15014799.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15014806.png)
![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B15014809.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15014815.png)
![(4E)-5-methyl-2-(2-methylphenyl)-4-{[(3-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15014816.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B15014820.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B15014821.png)
![4,4'-oxybis{N-[(E)-(4-fluorophenyl)methylidene]aniline}](/img/structure/B15014825.png)
![N-[(1Z)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15014842.png)
![1-(4-Methylbenzenesulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide](/img/structure/B15014858.png)
